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Compound of Interest

Compound Name:
(S)-alpha-(4-biphenylmethyl)-

proline-HCl

CAS No.: 1217722-65-0

Cat. No.: B2416192

Get Quote

Advanced Peptidomimetic Scaffold for Drug
Discovery & Catalysis
Executive Summary
(S)-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

-(4-Biphenylmethyl)-proline

HCl (CAS: 1217722-65-0) is a specialized, non-proteinogenic amino acid derivative used
primarily in the development of proteolytically stable peptide therapeutics and as a high-
performance chiral organocatalyst.[1][2]

Distinguished by its quaternary

-carbon center and the bulky hydrophobic biphenyl side chain, this compound serves two
critical functions in medicinal chemistry:
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Conformational Locking: It restricts peptide backbone flexibility, stabilizing bioactive

secondary structures (e.g.,

-helices,

-turns).[3]

Hydrophobic Anchoring: The biphenyl moiety targets deep hydrophobic pockets (S1'

subsites) in enzymes such as metalloproteases and G-protein coupled receptors (GPCRs).

[3]

Part 1: Chemical Architecture & Physicochemical
Profile[4]
The structural uniqueness of this compound lies in the modification of the proline core at the

-position.[3] Unlike natural L-proline, which has a single hydrogen at the

-carbon, this derivative possesses a quaternary center substituted with a 4-biphenylmethyl
group.

Structural Specifications
Feature Specification

Chemical Name
(S)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic

acid hydrochloride

CAS Number 1217722-65-0 (HCl salt)

Molecular Formula

Molecular Weight 317.81 g/mol

Stereochemistry
(S)-Enantiomer (Quaternary

-center)

Solubility
Soluble in MeOH, DMSO, Water (moderate);

Insoluble in non-polar organics (as salt)

Structure-Function Logic
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The following diagram illustrates how specific structural motifs translate into functional utility in

drug design.
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Figure 1: Mechanistic translation of structural features into pharmacological benefits.

Part 2: Mechanistic Applications in Drug Development
1. Peptidomimetics & Protease Stability
Peptides containing natural proline are susceptible to cleavage by prolyl endopeptidases.[3]

The introduction of the

-biphenylmethyl group creates severe steric hindrance around the amide bond.[3]

Mechanism: The quaternary center prevents the approach of hydrolytic enzymes,

significantly extending the plasma half-life of peptide therapeutics.[3]

Application: Used in the design of neuroprotective agents and neuropeptide analogues

where blood-brain barrier (BBB) penetration (aided by the lipophilic biphenyl group) and

metabolic stability are required.[3]
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2. Targeted Enzyme Inhibition (NEP/ACE)
The biphenyl-methyl moiety is a "privileged scaffold" for targeting the S1' hydrophobic pocket of

zinc-metalloproteases, such as Neutral Endopeptidase (NEP) and Angiotensin-Converting

Enzyme (ACE).

Binding Mode: The biphenyl group displaces water from the hydrophobic pocket, providing a

substantial entropic gain in binding affinity.[3]

Relevance: While structurally distinct from Sacubitril (which uses a

-amino acid scaffold), this proline derivative is explored in Next-Gen inhibitors requiring
rigidification to improve selectivity between NEP and ACE.

3. Asymmetric Organocatalysis
Beyond biology, the compound acts as a chiral catalyst for asymmetric aldol and Mannich

reactions.[3]

Advantage: The bulky biphenyl group provides superior stereocontrol compared to standard

L-proline, effectively shielding one face of the reaction intermediate (enamine/iminium) to

induce high enantiomeric excess (ee).[3]

Part 3: Experimental Protocols
Protocol A: Incorporation into Peptides via Solid Phase
Synthesis (SPPS)
Due to the steric bulk of the

-substituent, standard coupling protocols often fail.[3] The following high-efficiency protocol is
recommended.

Reagents:

Resin: Rink Amide or Wang Resin.[3]

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) and HOAt.
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Base: DIPEA (N,N-Diisopropylethylamine).[3]

Workflow:

Resin Swelling: Swell resin in DMF for 30 min.

Deprotection: Remove Fmoc group (if present on resin) using 20% Piperidine/DMF (

min).[3] Wash

with DMF.[3]

Activation (Critical Step):

Dissolve (S)-

-(4-Biphenylmethyl)-proline

HCl (2.5 eq) in minimal DMF.

Add HATU (2.4 eq) and HOAt (2.4 eq).[3]

Add DIPEA (5 eq) immediately before adding to resin.[3]

Note: Pre-activation for 2-3 mins is permitted, but avoid longer to prevent racemization

(though less likely with quaternary centers).

Coupling:

Incubate with resin for 4-6 hours (double coupling recommended).[3]

Temperature: elevated temperature (

) or microwave assistance (

, 5 min) significantly improves yield.[3]

Monitoring: Use the Chloranil test (standard Kaiser test may be false-negative for secondary

amines).[3]
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Protocol B: Quality Control (HPLC Method)
To verify purity and check for diastereomers.[3]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

,

mm).[3]

Mobile Phase A: Water + 0.1% TFA.[3]

Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm (strong absorption due to biphenyl).[3]

Part 4: Synthesis & Manufacturing Logic
The synthesis of

-substituted prolines is non-trivial and typically involves "Self-Reproduction of Chirality" or
phase-transfer catalysis.
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Figure 2: General synthetic route via Seebach's Self-Reproduction of Chirality principle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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